molecular formula C47H74N16O10 B12320698 Heparin binding peptide

Heparin binding peptide

Cat. No.: B12320698
M. Wt: 1023.2 g/mol
InChI Key: OVXIMRGEBNSORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heparin binding peptides are a class of peptides that have a high affinity for binding to heparin, a highly sulfated glycosaminoglycan. These peptides are known for their ability to interact with heparin and heparan sulfate proteoglycans, which are found on the surface of cells. This interaction is crucial in various biological processes, including cell signaling, inflammation, and viral entry into cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heparin binding peptides can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of heparin binding peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce heparin binding peptides in microbial hosts, such as E. coli, by inserting the gene encoding the peptide into the host’s genome .

Chemical Reactions Analysis

Types of Reactions: Heparin binding peptides can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with modified amino acid sequences .

Scientific Research Applications

Heparin binding peptides have a wide range of applications in scientific research:

Mechanism of Action

Heparin binding peptides can be compared with other heparin mimetics and glycosaminoglycan-binding peptides:

Uniqueness: Heparin binding peptides are unique in their high specificity and affinity for heparin and heparan sulfate proteoglycans. This specificity makes them valuable tools in research and therapeutic applications, particularly in targeting heparin-binding pathogens and modulating cell signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[2-[2-[[2-[[1-[1-[5-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74N16O10/c1-4-25(2)37(45(72)73)61-41(68)32(14-8-20-55-47(52)53)58-38(65)26(3)57-40(67)31(13-7-19-54-46(50)51)59-42(69)34-15-9-21-62(34)44(71)35-16-10-22-63(35)43(70)33(17-18-36(49)64)60-39(66)29(48)23-27-24-56-30-12-6-5-11-28(27)30/h5-6,11-12,24-26,29,31-35,37,56H,4,7-10,13-23,48H2,1-3H3,(H2,49,64)(H,57,67)(H,58,65)(H,59,69)(H,60,66)(H,61,68)(H,72,73)(H4,50,51,54)(H4,52,53,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXIMRGEBNSORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74N16O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1023.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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